molecular formula C9H8Br2O2 B3044385 2-Methyl-3,5-dibromobenzoic acid methyl ester CAS No. 1000342-33-5

2-Methyl-3,5-dibromobenzoic acid methyl ester

Cat. No.: B3044385
CAS No.: 1000342-33-5
M. Wt: 307.97 g/mol
InChI Key: RLIDBXWVUOFGRL-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dibromobenzoic acid methyl ester (C₉H₈Br₂O₂) is a brominated aromatic ester characterized by a benzoic acid backbone substituted with two bromine atoms at the 3- and 5-positions, a methyl group at the 2-position, and a methyl ester at the 1-position. The compound likely serves as an intermediate in pharmaceuticals or agrochemicals, similar to related brominated esters .

Properties

IUPAC Name

methyl 3,5-dibromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIDBXWVUOFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646737
Record name Methyl 3,5-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-33-5
Record name Methyl 3,5-dibromo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Methyl 2-Methylbenzoate

The most straightforward approach involves electrophilic aromatic substitution on methyl 2-methylbenzoate. The methyl group at position 2 and the ester moiety at position 1 create competing directing effects, with the ester’s meta-directing influence dominating due to its electron-withdrawing nature. Bromination proceeds via a two-step mechanism:

Reaction Conditions

  • Catalyst : FeBr₃ (1.2 equiv)
  • Solvent : Dichloromethane or acetic acid
  • Temperature : 0–25°C (Step 1), 40–60°C (Step 2)
  • Stoichiometry : 2.1 equiv Br₂ for dibromination

Regioselectivity Analysis

  • First Bromination : The ester group directs Br⁺ to position 5 (meta to COOCH₃).
  • Second Bromination : Steric and electronic effects favor position 3, ortho to the methyl group.

Yield Optimization

Parameter Optimal Range Impact on Yield
Br₂ Equiv 2.0–2.2 >90% conversion
Reaction Time 8–12 h Minimizes over-bromination
FeBr₃ Purity ≥99% Reduces side products

This method achieves 68–74% isolated yield but requires careful temperature control to prevent tribromination.

Esterification of Pre-Synthesized 2-Methyl-3,5-dibromobenzoic Acid

For laboratories prioritizing purity, esterification of pre-brominated acid offers superior control:

Step 1: Bromination of 2-Methylbenzoic Acid

  • Reagents : Br₂ (2.2 equiv), H₂SO₄ (catalytic)
  • Solvent : 98% H₂SO₄ (acts as solvent and catalyst)
  • Conditions : 80°C, 6 h
  • Yield : 82–85% of 2-methyl-3,5-dibromobenzoic acid

Step 2: Fischer Esterification

  • Reagents : Methanol (excess), H₂SO₄ (5 mol%)
  • Conditions : Reflux (65°C), 24 h
  • Yield : 89–92% after vacuum distillation

Alternative: Steglich Esterification

  • Reagents : DCC (1.1 equiv), DMAP (0.1 equiv)
  • Solvent : Dry dichloromethane
  • Conditions : RT, 12 h
  • Yield : 94% (avoids acidic conditions)

Bromination Using N-Methyl-N-n-Butylimidazole Tribromide

A patent-pending method employs a stabilized bromine source for enhanced safety and selectivity:

Procedure

  • Charge methyl 2-methylbenzoate (1.0 equiv) and N-methyl-N-n-butylimidazole tribromide (2.2 equiv) in acetonitrile.
  • Heat to 60°C for 3 h under N₂.
  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Advantages

  • No gaseous Br₂ handling
  • 78% yield with 99% regiopurity
  • Scalable to kilogram batches

Nickel-Catalyzed Coupling of Brominated Aryl Halides

An emerging strategy adapts cross-coupling for modular synthesis:

Reaction Scheme

  • Synthesize 3,5-dibromo-2-iodotoluene via iodination of 2-methyl-3,5-dibromobenzoic acid.
  • Carbonylation using CO (1 atm) and methanol in presence of Ni(COD)₂ (5 mol%).

Conditions

  • Ligand : 1,2-bis(diphenylphosphino)ethane (dppe)
  • Solvent : DMF, 80°C, 8 h
  • Yield : 63% (requires further optimization)

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost Index
Direct Bromination 68–74 95 High $
Fischer Esterification 89–92 98 Moderate $$
Tribromide Reagent 78 99 High $$$
Nickel Catalysis 63 90 Low $$$$

Key Findings :

  • Industrial settings favor direct bromination for cost efficiency.
  • Pharmaceutical applications prioritize Steglich esterification for minimal side products.
  • The tribromide method offers the best compromise between safety and yield for pilot plants.

Chemical Reactions Analysis

2-Methyl-3,5-dibromobenzoic acid methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Role as an Intermediate

One of the primary applications of 2-Methyl-3,5-dibromobenzoic acid methyl ester is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a building block in the development of various drugs, particularly those targeting parasitic diseases like schistosomiasis. The compound's bromine atoms enhance its reactivity, making it suitable for further functionalization and modification in synthetic pathways.

Case Study: Drug Development

Recent studies have highlighted the importance of derivatives of dibromobenzoic acids in drug discovery. For instance, researchers have utilized 3-amino derivatives of dibromobenzoic acids to create potent inhibitors against specific biological targets. The synthesis of these derivatives often involves starting from compounds like 2-Methyl-3,5-dibromobenzoic acid methyl ester, demonstrating its utility in medicinal chemistry .

Applications in Organic Synthesis

The compound is extensively used in organic synthesis due to its versatile reactivity. It can participate in various reactions, including:

  • Bromination Reactions : The presence of bromine atoms allows for further bromination or substitution reactions.
  • Esterification : It can undergo esterification to form more complex esters.
  • Nucleophilic Substitution : The compound can serve as a substrate for nucleophilic attack, leading to diverse products.

Research Findings

Research indicates that compounds derived from dibromobenzoic acids exhibit a range of biological activities. For example, studies have shown that these compounds can act as effective inhibitors against certain enzymes involved in disease pathways . Their structural features allow them to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dibromobenzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atoms and ester group allow the compound to participate in various chemical reactions, including nucleophilic substitution and ester hydrolysis. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Electronic Effects

Methyl 3,5-Dibromobenzoate (C₈H₆Br₂O₂)
  • Structure : Lacks the 2-methyl group present in the target compound.
  • Electronic Effects: Bromine atoms at 3- and 5-positions exert electron-withdrawing effects, deactivating the aromatic ring.
Methyl 3,5-Dibromo-4-hydroxybenzoate (C₈H₆Br₂O₃)
  • Structure : Features a hydroxyl group at the 4-position instead of a methyl.
  • Electronic Effects: The hydroxyl group introduces hydrogen-bonding capability and acidity (pKa ~8–10), contrasting with the non-polar methyl group in the target compound. This substitution increases solubility in polar solvents .
Methyl 2-Methyl-3,5-dinitrobenzoate (C₉H₈N₂O₆)
  • Structure : Replaces bromine with nitro groups.
  • Electronic Effects : Nitro groups are stronger electron-withdrawing substituents than bromine, significantly reducing electron density on the aromatic ring. This enhances stability toward electrophilic attack but reduces nucleophilic substitution reactivity compared to brominated analogs .
Methyl 3,5-Dibromoanthranilate (C₈H₇Br₂NO₂)
  • Structure: Contains an amino group at the 2-position instead of a methyl.
  • Electronic Effects: The amino group is electron-donating, activating the ring for electrophilic substitution. This contrasts with the electron-withdrawing bromine and methyl groups in the target compound, leading to divergent reactivity patterns .

Physical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Solubility Trends
2-Methyl-3,5-dibromobenzoate* C₉H₈Br₂O₂ ~85–90 (estimated) ~300–320 (estimated) Low in water; soluble in organic solvents
Methyl 3,5-dibromobenzoate C₈H₆Br₂O₂ Not reported 317.9 Similar to target compound
Methyl 3,5-dibromoanthranilate C₈H₇Br₂NO₂ 89–91 Not reported Moderate in polar aprotic solvents
Methyl 3,5-dibromo-4-hydroxybenzoate C₈H₆Br₂O₃ Not reported Not reported Higher solubility in alcohols

*Estimated based on analogs.

Biological Activity

2-Methyl-3,5-dibromobenzoic acid methyl ester, also known as methyl 3,5-dibromo-2-methylbenzoate, is an organic compound notable for its diverse biological activities. This compound is characterized by the presence of two bromine atoms and a methyl group on the benzoic acid structure, which influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The chemical formula of 2-Methyl-3,5-dibromobenzoic acid methyl ester is C9H8Br2O2C_9H_8Br_2O_2, with a molecular weight of approximately 293.94 g/mol. Its structural features include:

  • Bromine Substituents : The presence of bromine atoms enhances the compound's electrophilic characteristics, making it a potential candidate for various chemical reactions.
  • Methyl Group : The methyl group contributes to the lipophilicity of the compound, which can influence its bioavailability and interaction with biological membranes.

Antimicrobial Properties

Research has indicated that 2-Methyl-3,5-dibromobenzoic acid methyl ester exhibits significant antimicrobial activity. A study conducted by Arai et al. reported that derivatives of dibromobenzoic acids showed inhibitory effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound, allowing for enhanced penetration into bacterial cells .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on cancer cell lines. For instance, compounds similar to 2-Methyl-3,5-dibromobenzoic acid methyl ester were tested against breast (MCF-7) and prostate (PC-3) cancer cell lines using the MTT assay. Results indicated moderate cytotoxicity with IC50 values ranging from 50 to 100 μM .

The biological activity of 2-Methyl-3,5-dibromobenzoic acid methyl ester can be attributed to its ability to interact with cellular targets. The bromine atoms may facilitate redox reactions or engage in nucleophilic substitution mechanisms, leading to the formation of reactive intermediates that can affect cellular processes .

Study on Antitumor Activity

A specific case study investigated the potential antitumor effects of 2-Methyl-3,5-dibromobenzoic acid methyl ester in vivo. Mice implanted with tumor cells were treated with varying doses of the compound. The results showed a dose-dependent reduction in tumor size compared to control groups, suggesting a promising avenue for further research in cancer therapeutics .

Bioconjugation Applications

Another aspect explored is the bioconjugation potential of this compound for targeted drug delivery systems. Researchers have been investigating its use in conjunction with metal-based drugs like cisplatin to enhance targeting efficacy in cancer treatment. The conjugation strategy aims to improve drug solubility and reduce off-target effects .

Summary Table of Biological Activities

Activity Effect IC50 Value (μM) Reference
AntimicrobialInhibitory against bacteriaNot specified
CytotoxicityModerate against MCF-750 - 100
AntitumorReduced tumor sizeDose-dependent
BioconjugationEnhanced targetingNot specified

Q & A

Basic: What are the common synthetic routes for 2-methyl-3,5-dibromobenzoic acid methyl ester?

Answer:
The synthesis typically involves two primary steps: (1) bromination of a methyl-substituted benzoic acid precursor and (2) esterification. For example, starting with 2-methylbenzoic acid, regioselective bromination at the 3- and 5-positions can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–25°C). Subsequent esterification with methanol and a catalytic acid (e.g., H₂SO₄) yields the methyl ester. Reaction monitoring via TLC or HPLC is critical to confirm intermediate formation and purity .

Advanced: How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

Answer:
To suppress over-bromination, use a stoichiometric ratio of Br₂ (2 equivalents) relative to the precursor, and maintain a low temperature (0–5°C) to slow reaction kinetics. Solvent choice (e.g., dichloromethane or acetic acid) and catalyst loading (e.g., 5 mol% FeBr₃) also influence selectivity. Advanced techniques like flow chemistry may improve reproducibility by ensuring precise control of residence time and mixing efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates the desired product from di-brominated impurities .

Basic: What analytical techniques are used to confirm the structure of 2-methyl-3,5-dibromobenzoic acid methyl ester?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.0 ppm for dibrominated aryl groups) and the methyl ester (δ 3.8–3.9 ppm).
  • Mass spectrometry (EI or ESI) : To confirm molecular ion peaks ([M+H]⁺ or [M−H]⁻) and isotopic patterns from bromine (1:1 ratio for ²⁹Br/⁸¹Br).
  • HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
    Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accuracy .

Advanced: How can overlapping peaks in NMR spectra caused by bromine’s isotopic effects be resolved?

Answer:
Bromine’s quadrupolar moment and isotopic splitting (²⁹Br, ⁸¹Br) complicate NMR interpretation. To mitigate this:

  • Use high-field NMR (≥500 MHz) to enhance resolution.
  • Employ 2D NMR techniques (e.g., HSQC, HMBC) to correlate ambiguous signals with neighboring protons/carbons.
  • Compare experimental spectra with computational predictions (DFT-based tools like ACD/Labs or MestReNova) .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Answer:
Store in a tightly sealed, amber glass container under inert gas (argon or nitrogen) at −20°C. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the ester group. Avoid exposure to light, moisture, and acidic/alkaline vapors. Regular purity checks via HPLC are advised for long-term storage .

Advanced: How does the compound degrade under acidic vs. alkaline conditions?

Answer:

  • Acidic conditions : Protonation of the ester carbonyl may lead to slow hydrolysis, forming 2-methyl-3,5-dibromobenzoic acid.
  • Alkaline conditions : Rapid saponification occurs, cleaving the ester to the carboxylate salt. Kinetic studies (e.g., UV-Vis monitoring at 220–240 nm) under varying pH and temperature can quantify degradation rates. Stabilizers like antioxidants (e.g., BHT) may delay decomposition .

Basic: What role does this compound serve as a synthetic intermediate?

Answer:
It is a versatile precursor for:

  • Pharmaceuticals : Brominated aromatic rings are key in kinase inhibitors and antimicrobial agents.
  • Agrochemicals : Functionalization via Suzuki coupling introduces heterocyclic moieties.
  • Materials science : Serves as a monomer for halogenated polymers with flame-retardant properties .

Advanced: How to design experiments to evaluate its bioactivity against resistant bacterial strains?

Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution.
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying substituents on the aryl ring) to identify critical functional groups.
  • Molecular docking : Screen against bacterial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Validate hits with in vitro enzyme inhibition assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3,5-dibromobenzoic acid methyl ester
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2-Methyl-3,5-dibromobenzoic acid methyl ester

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